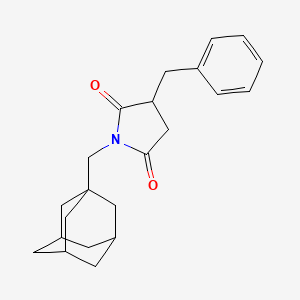
Pyrrolidine-2,5-dione, 1-adamantan-1-ylmethyl-3-benzyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a compound that features both adamantyl and benzyl groups The adamantyl group is known for its bulky and rigid structure, which imparts unique properties to the compound The benzyl group, on the other hand, is a common moiety in organic chemistry, often used to protect functional groups during synthesis
Preparation Methods
The synthesis of 1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common route includes the alkylation of a pyrrole derivative with an adamantylmethyl halide, followed by the introduction of the benzyl group. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, potentially using continuous flow reactors and other advanced techniques .
Chemical Reactions Analysis
1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols.
Scientific Research Applications
1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly for drugs targeting neurological conditions due to the presence of the adamantyl group, which is known for its stability and lipophilicity.
Industry: The compound is used in the production of polymers and other materials that require high thermal stability and rigidity
Mechanism of Action
The mechanism of action of 1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, increasing its bioavailability. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other adamantyl-containing compounds, such as:
1-Adamantylacetic acid: Known for its use in medicinal chemistry as an anti-inflammatory agent.
1-Adamantylmethylamine: Used in the synthesis of antiviral drugs.
1-Adamantylmethanol: Employed in the production of polymers and other materials
The uniqueness of 1-(1-ADAMANTYLMETHYL)-3-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE lies in its combination of the adamantyl and benzyl groups, which imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H27NO2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)-3-benzylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H27NO2/c24-20-10-19(9-15-4-2-1-3-5-15)21(25)23(20)14-22-11-16-6-17(12-22)8-18(7-16)13-22/h1-5,16-19H,6-14H2 |
InChI Key |
VZTIMNMYLWWXOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(=O)CC(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















